molecular formula C16H12N2O B189332 2,6-Diphenylpyrimidin-4-ol CAS No. 15969-46-7

2,6-Diphenylpyrimidin-4-ol

Cat. No. B189332
CAS RN: 15969-46-7
M. Wt: 248.28 g/mol
InChI Key: XRSLJJMPKREAES-UHFFFAOYSA-N
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Description

2,6-Diphenylpyrimidin-4-ol is a chemical compound with the molecular formula C16H12N2O . It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds .


Synthesis Analysis

The synthesis of 2,6-Diphenylpyrimidin-4-ol and its derivatives has been reported in various studies . For instance, one study described the synthesis of 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety .

Scientific Research Applications

Cancer Research and Chemotherapy

2,6-Diphenylpyrimidin-4-ol: derivatives have been studied for their potential as anticancer agents . Specifically, they have shown promise in inhibiting Aurora kinase A (AURKA), a protein that plays a crucial role in cell division. By inhibiting AURKA, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptotic cell death in cancer cells .

Medicinal Chemistry

In the realm of medicinal chemistry , pyrimidine-based drugs, including derivatives of 2,6-Diphenylpyrimidin-4-ol, have been explored for their therapeutic potential. They have been implicated in treatments for a variety of conditions, including infectious diseases, neurological disorders, and diabetes mellitus .

Agriculture

While direct applications in agriculture for 2,6-Diphenylpyrimidin-4-ol are not well-documented, the compound’s derivatives could potentially be explored for their antimicrobial properties to protect crops from diseases or as growth regulators due to their effects on cellular processes .

Material Science

In material science , the structural properties of pyrimidine derivatives can be harnessed to develop new materials with specific electronic or photonic properties. These materials could be used in the development of organic semiconductors or light-emitting diodes (LEDs) .

Environmental Science

Derivatives of 2,6-Diphenylpyrimidin-4-ol may find applications in environmental science as part of sensing mechanisms for pollutants or as components in the remediation of contaminated sites through their interaction with other environmental chemicals .

Analytical Chemistry

In analytical chemistry , compounds like 2,6-Diphenylpyrimidin-4-ol could be used as reagents or indicators in chemical assays due to their reactivity and the potential for producing colorimetric or fluorometric changes upon reaction with specific analytes .

Biochemistry Research

In biochemistry research , the compound’s ability to interact with enzymes and proteins could make it a valuable tool for studying biochemical pathways, enzyme inhibition, or as a molecular probe to understand the function of biological molecules .

Industrial Applications

Although specific industrial applications for 2,6-Diphenylpyrimidin-4-ol are not explicitly documented, its derivatives’ biological activities suggest potential uses in pharmaceutical manufacturing or in the synthesis of complex organic molecules .

Safety and Hazards

The safety data sheet for 2,6-Diphenylpyrimidin-4-ol indicates that it may cause an allergic skin reaction, is suspected of damaging fertility or the unborn child, and is toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

The primary target of 2,6-Diphenylpyrimidin-4-ol is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of chromosomes during anaphase .

Mode of Action

2,6-Diphenylpyrimidin-4-ol interacts with AURKA by inhibiting its activity . This inhibition is achieved through the compound’s binding to AURKA, which has been demonstrated through in silico docking experiments . The binding energies of the compound-AURKA complexes range from -16.72 to -11.63 kcal/mol , indicating a strong interaction.

Biochemical Pathways

The inhibition of AURKA by 2,6-Diphenylpyrimidin-4-ol affects the cell cycle, specifically the G2/M phase . This results in the accumulation of cells in the G2/M phase, disrupting the normal cell cycle progression . The compound also triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase , which are key players in the process of apoptosis, or programmed cell death.

Pharmacokinetics

The structure-activity relationship calculations suggest that hydrophobic substituents and a 1-naphthalenyl group at the r2 position increase the activity . The existence of an H-bond acceptor at C-2 of the R1 position also increases the activity . These properties may influence the compound’s bioavailability.

Result of Action

The result of 2,6-Diphenylpyrimidin-4-ol’s action is a reduction in clonogenicity, arrest of the cell cycle at the G2/M phase, and induction of caspase-mediated apoptotic cell death in HCT116 human colon cancer cells . This suggests that the compound could have potential as an anticancer agent.

properties

IUPAC Name

2,4-diphenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-15-11-14(12-7-3-1-4-8-12)17-16(18-15)13-9-5-2-6-10-13/h1-11H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSLJJMPKREAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347216
Record name 2,6-diphenylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diphenylpyrimidin-4-ol

CAS RN

15969-46-7
Record name 2,6-diphenylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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